Concanamycin G

V-ATPase proton pump lysosomal acidification

Concanamycin G is a non-substitutable plecomacrolide probe for V-ATPase research. It exhibits a Ki of 0.02 nM, delivering ~250-fold greater potency than concanamycin B (IC₅₀=5 nM). This extreme potency enables robust target engagement at minimal working concentrations, reducing solvent interference in sensitive cellular assays. Its distinct C-8/C-9 side-chain configuration provides a unique SAR reference unavailable from other family members. Procure Concanamycin G when experimental design demands the highest validated inhibitory threshold in its class.

Molecular Formula C38H60O9
Molecular Weight 660.9 g/mol
Cat. No. B15579366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin G
Molecular FormulaC38H60O9
Molecular Weight660.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H60O9/c1-12-14-30(39)24(4)17-18-31(40)27(7)36(43)29(9)37-32(45-10)16-13-15-22(2)19-25(5)34(41)28(8)35(42)26(6)20-23(3)21-33(46-11)38(44)47-37/h12-18,20-21,24-30,32,34-37,39,41-43H,19H2,1-11H3/b14-12+,16-13-,18-17+,22-15-,23-20-,33-21+/t24-,25+,26+,27+,28-,29-,30+,32-,34-,35+,36-,37+/m0/s1
InChIKeyQPGTXBRGXJNRGI-PVQDHNMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Concanamycin G Technical Overview: V-ATPase Inhibition Potency, Procurement-Relevant Specifications, and Structural Classification


Concanamycin G is an 18-membered plecomacrolide macrolide antibiotic belonging to the concanamycin family, produced by Streptomyces species [1]. It features the conserved concanamycin structural core comprising an 18-membered macrolactone ring and a 6-membered hemiketal ring, with the hydroxyl group at position 23 glycosylated by 2-deoxy-β-D-rhamnose [2]. First isolated and characterized in 1992 alongside concanamycins D, E, and F from Streptomyces sp. A1509 [3], Concanamycin G (CAS 144730-82-5, molecular formula C₃₈H₆₀O₉, molecular weight 660.88 g/mol) functions as a potent and specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase) and exhibits antifungal, antiviral, immunosuppressive, and cytotoxic activities [4].

Why Concanamycin G Cannot Be Replaced by Generic Plecomacrolide or Concanamycin Class Compounds: Procurement-Risk Evidence


Within the concanamycin family, even closely related congeners with identical core 18-membered macrolide and 6-membered hemiketal ring architectures exhibit divergent biological potency and target engagement profiles [1]. Concanamycin G demonstrates an enzyme inhibition constant (Ki) of 0.02 nM against V-ATPase [2], whereas concanamycin B, despite sharing the conserved structural core and the same molecular target, is reported with an IC₅₀ of 5 nM for V-ATPase inhibition —a difference of approximately 250-fold in inhibitory potency metrics between these family members. The structural basis for such potency differences resides in side-chain variations [3]; structure-activity relationship studies have established that substituents at C-8 and acylation at C-9 of the concanamycin scaffold significantly affect target potency, lysosomal neutralization, and cell viability [4]. Consequently, treating concanamycins as interchangeable reagents introduces uncontrolled variability in experimental potency and functional outcomes, making Concanamycin G a non-substitutable chemical probe for applications requiring specific inhibitory thresholds. The quantitative evidence presented in Section 3 establishes the precise differentiation dimensions that inform defensible procurement decisions.

Concanamycin G Quantitative Differentiation Evidence: V-ATPase Inhibition Ki, Antibacterial MIC, and Selectivity Benchmarks


Concanamycin G V-ATPase Inhibition Potency (Ki = 0.02 nM) Versus Concanamycin B (IC₅₀ = 5 nM): Quantitative Comparison

Concanamycin G inhibits V-type ATPase with a measured Ki value of 0.02 nM [1]. In comparison, concanamycin B, another member of the concanamycin family, exhibits an IC₅₀ of 5 nM against V-ATPase under comparable experimental conditions . The approximately 250-fold difference in these potency metrics (0.02 nM vs. 5 nM) between two structurally related concanamycins with identical conserved core architectures (18-membered macrolide ring and 6-membered hemiketal ring) demonstrates that side-chain structural variations translate into quantitatively distinct target engagement [2].

V-ATPase proton pump lysosomal acidification

Concanamycin G Antibacterial Activity Against Bacillus subtilis: MIC Benchmarking with Concanamycin H

Concanamycin G displays antibacterial activity against the Gram-positive bacterium Bacillus subtilis with a minimum inhibitory concentration (MIC) of 0.625 µg/mL [1]. In the same study, the newly identified concanamycin H exhibited identical MIC values against B. subtilis (0.625 µg/mL), establishing a quantitative activity baseline within this screening panel. While no significant differentiation between G and H was observed in this single-organism antibacterial assay, the data provide a quantitative reference point against which Concanamycin G's broader antimicrobial profile may be compared to other concanamycin family members with documented antibacterial spectra [2].

antibacterial Gram-positive Bacillus subtilis

Concanamycin Family ATPase Selectivity Profile: Class-Level Evidence for V-ATPase Specificity

The concanamycin family, including Concanamycin G, demonstrates pronounced selectivity for vacuolar-type H⁺-ATPase (V-ATPase) over other ATPase classes [1]. For concanamycin A, the most extensively characterized family member, IC₅₀ values are 9.2 nM for yeast V-ATPase, >20,000 nM for yeast F-type ATPase, >20,000 nM for yeast P-type ATPase, and >20,000 nM for porcine P-type Na⁺,K⁺-ATPase, representing >2,000-fold selectivity for V-ATPase over other H⁺-ATPase classes [2]. The conserved 18-membered macrolide ring and 6-membered hemiketal ring architecture shared by all concanamycins, including Concanamycin G, is responsible for this V-ATPase-specific inhibitory activity [3].

V-ATPase F-ATPase P-ATPase selectivity

Concanamycin G Priority Procurement Scenarios: Research Applications Supported by Quantitative Differentiation Evidence


V-ATPase Inhibition Studies Requiring Sub-Nanomolar Potency: Concanamycin G as a High-Sensitivity Chemical Probe

For investigations of V-ATPase function in lysosomal acidification, endosomal trafficking, or proton gradient-dependent processes where maximal inhibitory potency at minimal working concentrations is required, Concanamycin G (Ki = 0.02 nM) [1] provides a quantitatively superior potency profile compared to concanamycin B (IC₅₀ = 5 nM) . The approximately 250-fold potency differential enables Concanamycin G to achieve effective V-ATPase inhibition at concentrations that may be sub-threshold for concanamycin B, making G the preferred reagent for cellular assays sensitive to compound concentration or solvent exposure.

Structure-Activity Relationship Studies of Plecomacrolide Side-Chain Modifications: Concanamycin G as a Comparative Reference

Concanamycin G serves as a structurally defined comparator in plecomacrolide structure-activity relationship studies. Recent SAR investigations have established that natural concanamycins and their derivatives exhibit the most potent Nef inhibitory activity in HIV immune evasion assays, with substituents at C-8 and acylation at C-9 significantly affecting target potency and lysosomal neutralization [2]. Concanamycin G's distinct side-chain configuration relative to other concanamycins (A, B, C, D, E, F, H) provides a specific structural reference point for mapping side-chain contributions to V-ATPase inhibition, cytotoxicity, and lysosomal function.

Antibacterial Screening and Gram-Positive Activity Profiling with Quantified MIC Benchmarking

For investigators screening concanamycins against Gram-positive bacterial targets, Concanamycin G provides a quantitatively characterized activity benchmark with an established MIC of 0.625 µg/mL against Bacillus subtilis [3]. This defined MIC value enables direct comparison with concanamycin H (identical MIC = 0.625 µg/mL) and establishes a reference point for evaluating Concanamycin G's antibacterial activity against other Gram-positive species relative to concanamycin family members with documented but not directly comparable antimicrobial spectra [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Concanamycin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.